REACTION_CXSMILES
|
O.[CH3:2][N:3]1[N:12]=[N:11][C:10]2[N:6]([CH:7]=[N:8][C:9]=2[C:13]([NH2:15])=[O:14])[C:4]1=[O:5].Cl>C(#N)C>[CH3:2][N:3]1[N:12]=[N:11][C:10]2[N:6]([CH:7]=[N:8][C:9]=2[C:13]([NH2:15])=[O:14])[C:4]1=[O:5] |f:1.2|
|
Name
|
ion
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
example 1
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
Temozolomide hydrochloride
|
Quantity
|
3.33 g
|
Type
|
reactant
|
Smiles
|
CN1C(=O)N2C=NC(=C2N=N1)C(=O)N.Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
61.5 (± 1.5) °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added and 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was passed through the column at a rate of about 1 ml/1 min
|
Duration
|
1 min
|
Type
|
CUSTOM
|
Details
|
the eluted solution (the eluate) was collected (50 ml)
|
Type
|
CUSTOM
|
Details
|
transferred to a reaction vessel
|
Type
|
FILTRATION
|
Details
|
filtered at this temperature
|
Type
|
TEMPERATURE
|
Details
|
Then, the mixture was cooled to 5° C.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
TEMPERATURE
|
Details
|
was maintained for about 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
CUSTOM
|
Details
|
The crystals thus obtained
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (2×10 ml) and cold acetone (10 ml)
|
Type
|
CUSTOM
|
Details
|
The crystals were dried at 40° C. in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=O)N2C=NC(=C2N=N1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.013 mol | |
AMOUNT: MASS | 2.52 g | |
YIELD: PERCENTYIELD | 90.3% | |
YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |